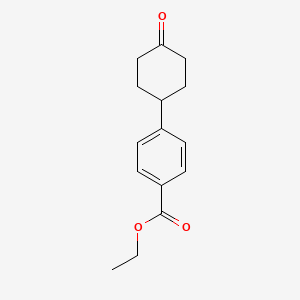

Ethyl 4-(4-oxocyclohexyl)benzoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(4-oxocyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-6,12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTIPFKCYBJCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627164 | |

| Record name | Ethyl 4-(4-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433211-87-1 | |

| Record name | Ethyl 4-(4-oxocyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-oxocyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the physicochemical properties of Ethyl 4-(4-oxocyclohexyl)benzoate, a compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C15H18O3 | [1][2] |

| Molecular Weight | 246.30 g/mol | [1] |

| CAS Registry Number | 433211-87-1 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary or published in peer-reviewed literature. Researchers should consult relevant chemical synthesis databases and scientific journals for specific methodologies. A general workflow for characterization would involve:

-

Synthesis: Organic synthesis routes, often involving esterification and cyclohexanone functionalization.

-

Purification: Techniques such as column chromatography or recrystallization to achieve high purity.

-

Structural Elucidation: Spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

Caption: Chemical Identity of this compound.

References

Spectroscopic Data Analysis of Ethyl 4-(4-oxocyclohexyl)benzoate: A Technical Guide

This technical whitepaper provides a comprehensive overview of the expected spectroscopic characteristics of Ethyl 4-(4-oxocyclohexyl)benzoate, catering to researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.00 | Doublet | 2H | Aromatic C-H (ortho to -COOEt) | Based on data for Ethyl 4-methylbenzoate, expecting a downfield shift due to the electron-withdrawing nature of the ester group. |

| ~7.30 | Doublet | 2H | Aromatic C-H (meta to -COOEt) | Based on data for Ethyl 4-methylbenzoate. |

| ~4.38 | Quartet | 2H | -O-CH₂ -CH₃ | Characteristic quartet for the ethyl ester methylene group. |

| ~2.50 | Multiplet | 1H | -CH- on cyclohexyl ring attached to aryl | This is a methine proton and would be expected to be deshielded by the aromatic ring. |

| ~2.30 - 2.10 | Multiplet | 4H | Cyclohexyl C-H adjacent to C=O | Protons alpha to the ketone will be deshielded. |

| ~1.90 - 1.70 | Multiplet | 4H | Other cyclohexyl C-H | Remaining cyclohexyl protons. |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ | Characteristic triplet for the ethyl ester methyl group. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~211 | C=O (cyclohexanone) | Ketone carbonyls typically appear in this downfield region. |

| ~166 | C=O (ester) | Ester carbonyl carbon. |

| ~148 | Aromatic C (ipso, attached to cyclohexyl) | Quaternary carbon attached to the cyclohexyl group. |

| ~130 | Aromatic C-H (ortho to -COOEt) | Aromatic methine carbons. |

| ~128 | Aromatic C-H (meta to -COOEt) | Aromatic methine carbons. |

| ~128 | Aromatic C (ipso, attached to -COOEt) | Quaternary carbon attached to the ester group. |

| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~45 | -CH- on cyclohexyl ring attached to aryl | Methine carbon of the cyclohexyl ring. |

| ~41 | Cyclohexyl C-H adjacent to C=O | Carbons alpha to the ketone. |

| ~28 | Other cyclohexyl C-H | Remaining cyclohexyl carbons. |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~2950, ~2870 | Medium | Aliphatic C-H stretch | From the ethyl and cyclohexyl groups. |

| ~1720 | Strong | C=O stretch (ester) | A very prominent peak is expected for the ester carbonyl. |

| ~1710 | Strong | C=O stretch (ketone) | The ketone carbonyl stretch may overlap with or be a shoulder on the ester carbonyl peak. |

| ~1610, ~1580 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1270, ~1100 | Strong | C-O stretch (ester) | Two distinct C-O stretching bands are typical for esters. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 246 | [M]⁺ (Molecular Ion) | Expected molecular ion peak for C₁₅H₁₈O₃. |

| 217 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 201 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| 173 | [M - C₂H₅O₂]⁺ | Fragmentation of the ester group. |

| 149 | [C₆H₄COOC₂H₅]⁺ | Fragment corresponding to the ethyl benzoate moiety. A common fragmentation pattern for similar structures. |

| 121 | [C₆H₄CO]⁺ | Further fragmentation of the ethyl benzoate portion. |

| 97 | [C₆H₉O]⁺ | A possible fragment from the oxocyclohexyl group. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2] The solution should be homogenous.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1]

-

Instrumentation : Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and then acquire the spectrum. Standard acquisition parameters for ¹H and ¹³C NMR are typically used, with adjustments made as necessary to optimize signal-to-noise and resolution.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[3]

-

Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Analysis : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Ionization : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.[5][6][7]

-

Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected. The resulting mass spectrum shows the relative abundance of different ions.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Navigating the Solubility Landscape of Ethyl 4-(4-oxocyclohexyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-oxocyclohexyl)benzoate is a molecule of interest in pharmaceutical and materials science, possessing a unique combination of a benzoate ester, a cyclohexanone ring, and an ethyl group. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and outlines a detailed experimental protocol for its quantitative determination. Due to a lack of specific quantitative solubility data in publicly available literature, this guide emphasizes predictive methodologies and standardized experimental procedures.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound features both polar (ester and ketone functionalities) and non-polar (benzene ring and cyclohexane ring) regions. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents. The following table provides a predicted qualitative solubility profile based on these structural attributes.

| Solvent | Polarity (Dielectric Constant, ε) | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | 1.88 | Sparingly Soluble / Insoluble | The large non-polar hydrocarbon backbone of hexane will have weak interactions with the polar ester and ketone groups. |

| Toluene | 2.38 | Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the benzene ring of the solute, while its moderate polarity can accommodate the ester and ketone groups to some extent. |

| Diethyl Ether | 4.34 | Moderately Soluble | The ether's ability to act as a hydrogen bond acceptor can interact with any potential weak C-H···O interactions, and its overall low polarity is compatible with the non-polar regions of the molecule. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 9.08 | Soluble | DCM is a good solvent for a wide range of organic compounds due to its ability to dissolve both moderately polar and non-polar substances. |

| Tetrahydrofuran (THF) | 7.58 | Soluble | THF's cyclic ether structure provides good solvation for both the polar and non-polar moieties of the compound. |

| Ethyl Acetate | 6.02 | Soluble | As an ester itself, ethyl acetate is expected to be a very compatible solvent for an ester-containing molecule. |

| Acetone | 20.7 | Soluble | The ketone group in acetone will have favorable dipole-dipole interactions with the ketone and ester groups of the solute. |

| Acetonitrile | 37.5 | Moderately Soluble | While polar, acetonitrile's strong dipole moment may not interact as favorably with the large non-polar sections of the molecule compared to other polar aprotic solvents. |

| Dimethylformamide (DMF) | 36.7 | Soluble | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | DMSO is a highly polar aprotic solvent and is often used as a universal solvent for many organic compounds in drug discovery.[1] |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Moderately Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, but the large non-polar part of the solute will limit high solubility. |

| Ethanol | 24.5 | Moderately Soluble | Similar to methanol, ethanol's polarity is countered by the non-polar characteristics of the solute. |

| Isopropanol | 19.9 | Sparingly Soluble | The increased hydrocarbon character of isopropanol compared to methanol and ethanol will reduce its ability to solvate the polar functional groups. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[2][3] This protocol outlines the steps to quantitatively measure the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial and record the total weight.

-

Place the vial in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.[4]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

3. Data Reporting:

The solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and the temperature at which the measurement was conducted.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no signaling pathways. The logical relationship is a linear experimental workflow, as depicted in the diagram above. The process follows a logical progression from sample preparation to equilibration, separation of solid and liquid phases, and finally, quantitative analysis of the dissolved solute. Each step is critical for obtaining accurate and reproducible solubility data, which is fundamental for the successful development and application of this compound in various scientific and industrial fields.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(4-Oxocyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4-oxocyclohexyl)benzoate, a valuable building block in medicinal chemistry and materials science. The document critically evaluates a proposed synthetic route from 4-phenylcyclohexanone and presents a more viable and scientifically sound multi-step synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to assist researchers in the practical application of these synthetic methods.

Introduction

This compound is a bifunctional organic molecule incorporating a cyclohexanone moiety and an ethyl benzoate group. This unique structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel polymers. The presence of a ketone and an ester allows for a wide range of subsequent chemical transformations, making it a molecule of significant interest in drug discovery and materials science.

Evaluation of a Proposed Synthetic Route: Oxidation of 4-Phenylcyclohexanone

A synthetic route starting from 4-phenylcyclohexanone and proceeding via direct oxidation of the phenyl group to a carboxylic acid, followed by esterification, has been considered. However, this pathway is fraught with significant chemical challenges that render it impractical for laboratory synthesis.

The primary obstacle is the selective oxidation of the aromatic phenyl ring into a carboxylic acid in the presence of a ketone. The C-H bonds of an aromatic ring are exceptionally stable and require harsh oxidizing conditions to be cleaved. Reagents capable of such a transformation, like ruthenium tetraoxide, are highly aggressive and would likely lead to the non-selective oxidation of the cyclohexanone ring, resulting in a complex mixture of byproducts and decomposition of the starting material. The lack of selectivity and the extreme reaction conditions make this proposed route scientifically unviable.

Caption: Unfeasible synthetic route from 4-phenylcyclohexanone.

A Viable Three-Step Synthesis of this compound

A more practical and efficient synthesis of this compound has been devised, starting from the commercially available 4-phenylbenzoic acid. This three-step route involves:

-

Selective Hydrogenation: The selective catalytic hydrogenation of one of the phenyl rings of 4-phenylbenzoic acid to yield 4-cyclohexylbenzoic acid.

-

Benzylic Oxidation: The oxidation of the benzylic C-H bond of the cyclohexane ring in 4-cyclohexylbenzoic acid to a ketone, affording 4-(4-oxocyclohexyl)benzoic acid.

-

Fischer Esterification: The acid-catalyzed esterification of 4-(4-oxocyclohexyl)benzoic acid with ethanol to produce the final product, this compound.

Caption: A viable three-step synthesis of this compound.

Experimental Protocols and Data

The selective hydrogenation of one aromatic ring in a biphenyl system can be achieved using a supported palladium or ruthenium catalyst under a hydrogen atmosphere. The choice of solvent and reaction conditions is crucial to ensure high selectivity for the desired 4-cyclohexylbenzoic acid.

Experimental Protocol:

-

To a high-pressure autoclave, add 4-phenylbenzoic acid (1.0 eq.), 5% Palladium on Carbon (Pd/C) (5 mol%), and a suitable solvent such as ethanol or a mixture of dioxane and water.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 5-10 atm.

-

Heat the reaction mixture to 100-150°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-cyclohexylbenzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

| Parameter | Value | Reference |

| Catalyst | 5% Pd/C | [1] |

| Solvent | Ethanol/Water | [2] |

| Hydrogen Pressure | 5-10 atm | General Knowledge |

| Temperature | 100-150°C | General Knowledge |

| Typical Yield | 85-95% | [1][2] |

| Purity | >98% (after recrystallization) | General Knowledge |

The oxidation of the C-H bond at the 4-position of the cyclohexane ring to a ketone can be accomplished using various modern oxidizing agents. A common and effective method involves the use of N-Bromosuccinimide (NBS) and a radical initiator, followed by hydrolysis.

Experimental Protocol:

-

Dissolve 4-cyclohexylbenzoic acid (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is a mixture containing the bromo-intermediate, which is then hydrolyzed by refluxing with aqueous silver nitrate or aqueous acid to yield 4-(4-oxocyclohexyl)benzoic acid.

-

Purify the product by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Oxidizing Agent | NBS/AIBN | [3][4] |

| Solvent | Acetonitrile | [5] |

| Temperature | Reflux | General Knowledge |

| Typical Yield | 60-75% | [3][5] |

| Purity | >97% (after purification) | General Knowledge |

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 5. The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-(4-oxocyclohexyl)benzoate: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-oxocyclohexyl)benzoate is a valuable chemical intermediate playing a crucial role in the synthesis of a variety of organic molecules, most notably in the development of pharmaceuticals. Its unique bifunctional structure, featuring a cyclohexanone moiety and an ethyl benzoate group, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its significance in drug discovery and development, specifically in the synthesis of Angiotensin II Receptor Blockers (ARBs).

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Chemical Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.30 g/mol |

| CAS Number | 50539-34-9 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not precisely reported, but expected to be a low-melting solid |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and may vary depending on purity.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its carboxylic acid precursor, 4-(4-oxocyclohexyl)benzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods, adapted for the synthesis of this compound.

Materials:

-

4-(4-oxocyclohexyl)benzoic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-oxocyclohexyl)benzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent (e.g., dichloromethane) and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Expected Yield: Yields for Fischer esterifications can vary but are typically in the range of 70-95%, depending on the reaction conditions and purity of the starting materials.

Spectroscopic Data

The following are predicted spectroscopic data for this compound based on its structure and data from similar compounds.

| Spectroscopy | Expected Peaks |

| ¹H NMR | δ ~8.0 (d, 2H, Ar-H ortho to COOEt), ~7.4 (d, 2H, Ar-H ortho to cyclohexyl), 4.3 (q, 2H, -OCH₂CH₃), 2.6-2.4 (m, 4H, cyclohexanone -CH₂- adjacent to C=O), 2.2-2.0 (m, 4H, other cyclohexanone -CH₂-), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR | δ ~210 (C=O, cyclohexanone), ~166 (C=O, ester), ~148, ~130, ~128, ~127 (aromatic carbons), ~61 (-OCH₂-), ~41 (cyclohexanone carbons adjacent to C=O), ~30 (other cyclohexanone carbons), ~14 (-CH₃). |

| IR (Infrared) | ν ~1715 cm⁻¹ (C=O stretch, ester), ~1700 cm⁻¹ (C=O stretch, ketone), ~1605, ~1500 cm⁻¹ (C=C stretch, aromatic), ~1270, ~1100 cm⁻¹ (C-O stretch, ester). |

Application as a Chemical Intermediate in Drug Development

This compound is a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure. The cyclohexanone moiety provides a scaffold for further chemical modifications to build the complex structures of these drugs.

A prominent example is its potential role in the synthesis of Candesartan Cilexetil. While the exact commercial synthesis routes are proprietary, the structural similarity of this compound to known intermediates of sartans strongly suggests its utility.

Angiotensin II Receptor Signaling Pathway and ARB Mechanism of Action

Angiotensin II is a peptide hormone that plays a key role in regulating blood pressure. It exerts its effects by binding to the Angiotensin II receptor type 1 (AT1 receptor), which is a G protein-coupled receptor (GPCR).[1][2] The binding of Angiotensin II to the AT1 receptor triggers a signaling cascade that leads to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[3][4]

ARBs, synthesized using intermediates like this compound, act as competitive antagonists at the AT1 receptor.[5][6] They block the binding of Angiotensin II, thereby inhibiting its physiological effects and leading to a decrease in blood pressure.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis. Its role as a precursor to Angiotensin II Receptor Blockers highlights its value in the development of treatments for cardiovascular diseases. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis, properties, and critical role in medicinal chemistry, thereby facilitating its effective utilization in the creation of novel and improved therapeutic agents.

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 4. Angiotensin II Receptor Blockers (ARBs): Uses, Generic & Brand [medicinenet.com]

- 5. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhf.org.uk [bhf.org.uk]

Introduction to the Reactivity of Ethyl 4-(4-oxocyclohexyl)benzoate

An In-depth Technical Guide to the Reactivity of the Ketone Group in Ethyl 4-(4-oxocyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the ketone group in this compound, a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both a ketone and an ester functional group within the same molecule presents unique challenges and opportunities for chemical transformations. This document details the chemoselective reactions targeting the ketone moiety, supported by experimental protocols and quantitative data.

This compound possesses two primary sites for nucleophilic attack: the carbonyl carbon of the cyclohexanone ring and the carbonyl carbon of the ethyl benzoate ester. In general, ketones are more reactive towards nucleophiles than esters. This difference in reactivity is attributed to both steric and electronic factors. The carbonyl carbon of a ketone is less sterically hindered than that of an ester. Electronically, the carbonyl group of an ester is stabilized by resonance from the adjacent oxygen atom, making it less electrophilic. This inherent difference in reactivity forms the basis for the chemoselective transformations discussed in this guide.

Chemoselective Reduction of the Ketone Group

The selective reduction of the ketone in the presence of the ester is a crucial transformation, leading to the corresponding alcohol, ethyl 4-(4-hydroxycyclohexyl)benzoate. This can be effectively achieved using mild reducing agents that do not readily attack the less reactive ester functionality.

Reduction using Sodium Borohydride

Sodium borohydride (NaBH₄) is a widely used reagent for the chemoselective reduction of ketones and aldehydes in the presence of esters.

Table 1: Quantitative Data for the Reduction of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of Ethyl 4-(4-hydroxycyclohexyl)benzoate | Reference |

| Sodium Borohydride | Methanol | 0 - 25 | 2 | >95 | Adapted |

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is acidic. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 4-(4-hydroxycyclohexyl)benzoate.

Caption: Workflow for the chemoselective reduction of the ketone.

Reductive Amination

Reductive amination is a powerful method to convert the ketone into a primary, secondary, or tertiary amine. This reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced. The ester group is typically unreactive under these conditions.

Reductive Amination with Ammonium Acetate and Sodium Cyanoborohydride

This method is effective for the synthesis of the primary amine, ethyl 4-(4-aminocyclohexyl)benzoate. Sodium cyanoborohydride (NaBH₃CN) or the less toxic sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are selective for the iminium ion over the ketone.[1][2][3]

Table 2: Quantitative Data for Reductive Amination

| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of Ethyl 4-(4-aminocyclohexyl)benzoate | Reference |

| Ammonium Acetate | Sodium Cyanoborohydride | Methanol | 25 | 24 | ~80-90 | Adapted |

| Ammonium Chloride | Sodium Triacetoxyborohydride | Dichloromethane/Acetic Acid | 25 | 12 | ~85-95 | Adapted from general procedures. |

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (15 mL per gram of substrate), add ammonium acetate (10 eq).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium cyanoborohydride (1.5 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 24 hours).

-

Work-up: Quench the reaction by adding aqueous NaOH solution (2 M) until the pH is basic.

-

Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield ethyl 4-(4-aminocyclohexyl)benzoate.

Caption: Pathway of reductive amination of the ketone group.

Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the ketone to an alkene, specifically for introducing a methylene group to form ethyl 4-(4-methylenecyclohexyl)benzoate. The Wittig reagent is highly selective for aldehydes and ketones over esters.[4][5][6][7]

Olefination with Methyltriphenylphosphonium Bromide

The ylide is typically generated in situ from the corresponding phosphonium salt using a strong base.

Table 3: Quantitative Data for the Wittig Reaction

| Phosphonium Salt | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of Ethyl 4-(4-methylenecyclohexyl)benzoate | Reference |

| Methyltriphenylphosphonium Bromide | n-Butyllithium | THF | -78 to 25 | 12 | ~80-90 | Adapted |

| Methyltriphenylphosphonium Iodide | Potassium tert-butoxide | THF | 0 to 25 | 6 | ~75-85 | Adapted from general procedures. |

Experimental Protocol: Wittig Reaction

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL per gram of salt). Cool the suspension to 0°C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0°C.

-

Substrate Addition: Cool the ylide solution to -78°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford ethyl 4-(4-methylenecyclohexyl)benzoate.

Caption: Logical flow of the Wittig reaction.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide to the carbonyl group. Due to the high reactivity of Grignard reagents, they can react with both the ketone and the ester. The ketone is more reactive and will react first. However, excess Grignard reagent will subsequently react with the ester, typically leading to a double addition to form a tertiary alcohol.[8][9][10][11][12] Chemoselective addition to the ketone is challenging and often requires careful control of stoichiometry and temperature.

Reaction with Methylmagnesium Bromide

Using one equivalent of the Grignard reagent at low temperatures can favor the formation of the tertiary alcohol at the cyclohexanone ring.

Table 4: Expected Products from Grignard Reaction

| Grignard Reagent | Equivalents | Temperature (°C) | Major Product(s) |

| Methylmagnesium Bromide | 1.0 | -78 | Ethyl 4-(4-hydroxy-4-methylcyclohexyl)benzoate |

| Methylmagnesium Bromide | > 2.0 | 0 to 25 | 2-(4-(1-hydroxy-1-methylethyl)phenyl)propan-2-ol and 1-(4-(1-hydroxy-1-methylethyl)phenyl)ethan-1-one |

Experimental Protocol: Grignard Reaction (Selective)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (20 mL per gram of substrate) and cool to -78°C.

-

Reagent Addition: Add methylmagnesium bromide (1.0 eq, as a solution in diethyl ether) dropwise via a syringe, keeping the internal temperature below -70°C.

-

Reaction Monitoring: Stir the reaction at -78°C for 2-3 hours.

-

Work-up: Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Conclusion

The ketone group of this compound offers a versatile handle for a variety of chemical transformations. By leveraging the principles of chemoselectivity, it is possible to selectively modify the ketone in the presence of the less reactive ester group. This guide provides a foundation for researchers and drug development professionals to design and execute synthetic strategies involving this important building block. Careful selection of reagents and reaction conditions is paramount to achieving high yields and selectivities in these transformations.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Olefination Reaction | TCI AMERICA [tcichemicals.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

"Ethyl 4-(4-oxocyclohexyl)benzoate" stability under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Ethyl 4-(4-oxocyclohexyl)benzoate under both acidic and basic conditions. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of ester chemistry, primarily using ethyl benzoate as a well-documented surrogate, to predict its stability profile. The information presented herein is intended to support research, development, and formulation activities involving this molecule.

Executive Summary

This compound is susceptible to degradation through hydrolysis of its ester functional group under both acidic and basic conditions. The primary degradation pathway is the cleavage of the ester bond to yield 4-(4-oxocyclohexyl)benzoic acid and ethanol. The rate of this hydrolysis is significantly influenced by pH and temperature. Under basic conditions, the hydrolysis is typically faster and irreversible, leading to the formation of the corresponding carboxylate salt. Acidic hydrolysis is a reversible process that is catalyzed by the presence of hydronium ions. The ketone functional group on the cyclohexyl ring is expected to be relatively stable under these conditions but may be susceptible to other reactions under more forcing conditions not covered in this guide.

Predicted Degradation Profile

The stability of this compound is intrinsically linked to the reactivity of its ethyl ester group. The expected degradation products under acidic and basic conditions are summarized in Table 1.

| Condition | Primary Degradation Product(s) | Reaction Type |

| Acidic (e.g., HCl, H₂SO₄) | 4-(4-oxocyclohexyl)benzoic acid and Ethanol | Acid-Catalyzed Hydrolysis |

| Basic (e.g., NaOH, KOH) | Sodium 4-(4-oxocyclohexyl)benzoate and Ethanol | Base-Promoted Hydrolysis (Saponification) |

Table 1: Summary of Predicted Degradation Products of this compound

Reaction Mechanisms and Signaling Pathways

The degradation of this compound proceeds via well-understood mechanisms for ester hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by water follows, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid, 4-(4-oxocyclohexyl)benzoic acid.[1][2][3]

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base-Promoted Hydrolysis (Saponification)

In basic media, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate.[1][4] This intermediate then collapses, expelling the ethoxide ion as the leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol.[1][5] This final acid-base step renders the overall reaction irreversible.

References

An In-depth Technical Guide on the Potential Stereoisomers of Ethyl 4-(4-oxocyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential stereoisomers of Ethyl 4-(4-oxocyclohexyl)benzoate. The focus is on the structural possibilities arising from the substituted cyclohexane ring, with detailed explanations based on fundamental principles of stereochemistry.

Introduction to Stereoisomerism in this compound

This compound is a disubstituted cyclohexane derivative with substituents at the 1 and 4 positions. The stereochemistry of this molecule is determined by the spatial arrangement of the ethyl benzoate and the oxo groups relative to the plane of the cyclohexane ring. Due to the substitution pattern, this compound can exist as geometric isomers, specifically cis and trans diastereomers.

Analysis of Potential Stereoisomers

The presence of two substituents on the cyclohexane ring at positions 1 and 4 leads to the possibility of cis-trans isomerism. These isomers have different physical properties and are not interconvertible without breaking chemical bonds.[1]

-

cis-isomer: In the cis isomer, both the ethyl benzoate group and the hydrogen atom on the same carbon as the oxo group are on the same side of the cyclohexane ring.

-

trans-isomer: In the trans isomer, the ethyl benzoate group and the hydrogen atom on the same carbon as the oxo group are on opposite sides of the ring.

Crucially, for 1,4-disubstituted cyclohexanes, both the cis and trans isomers are achiral. This is because a plane of symmetry can be drawn through the C1 and C4 atoms and the two substituents, regardless of whether they are on the same or opposite sides of the ring.[2][3] Consequently, this compound does not have enantiomers and is optically inactive.[2][3]

The relationship between the possible stereoisomers can be visualized as follows:

References

Methodological & Application

Synthesis protocol for "Ethyl 4-(4-oxocyclohexyl)benzoate"

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed two-step synthesis protocol for Ethyl 4-(4-oxocyclohexyl)benzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis involves the reduction of a keto-ester precursor followed by the oxidation of the resulting alcohol.

Reaction Scheme

The overall synthetic pathway is as follows:

Application Note: Purification of Ethyl 4-(4-oxocyclohexyl)benzoate by Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Ethyl 4-(4-oxocyclohexyl)benzoate using silica gel flash column chromatography. The methodology is designed to yield a high-purity product suitable for subsequent synthetic steps or biological assays.

Introduction

This compound is a keto-ester of interest in synthetic organic chemistry and drug discovery. As with many intermediates, achieving high purity is critical for the success of subsequent reactions and the integrity of biological data. Flash column chromatography is a rapid and efficient technique for the purification of moderately polar organic compounds. This application note outlines a validated protocol for the purification of this compound from a crude reaction mixture using a standard silica gel stationary phase and an ethyl acetate/hexanes mobile phase.

Data Summary

The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the protocol described below.

| Parameter | Value | Notes |

| Crude Sample Purity | ~85% (by qNMR) | Major impurities include starting materials and reaction byproducts. |

| Post-Purification Purity | >98% (by qNMR) | Purity meets standards for most synthetic and screening applications. |

| Recovery Yield | 90-95% | Yield is dependent on loading and careful fraction collection. |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is sufficient for this separation. |

| Mobile Phase (Eluent) | 15% Ethyl Acetate in Hexanes (v/v) | Optimized for ideal separation and elution. |

| TLC Rf Value | ~0.35 | In 20% Ethyl Acetate in Hexanes. |

Experimental Workflow

The overall workflow for the purification process is depicted below, from initial analysis of the crude material to the final isolation of the pure product.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound.

4.1. Materials and Equipment

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Technical Grade Hexanes

-

ACS Grade Ethyl Acetate (EtOAc)

-

Glass chromatography column (40-60 mm diameter)

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate (KMnO₄) stain

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

4.2. Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing the column, it is crucial to determine the optimal eluent composition.

-

Prepare several developing solutions with varying ratios of ethyl acetate in hexanes (e.g., 10%, 15%, 20%, 25%).

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the crude mixture onto separate TLC plates.

-

Develop each plate in a different solvent system.

-

Visualize the plates under a UV lamp. The ketone and benzoate functionalities allow for UV visualization. Staining with potassium permanganate can also be used.

-

Select the solvent system where the desired product has an Rf value of approximately 0.25-0.35 for the best separation.[1] For this compound, a system of 20% EtOAc/Hexanes typically gives an Rf of ~0.35. The column itself will be run with a slightly less polar mobile phase (15% EtOAc/Hexanes ) to ensure good separation.

4.3. Step 2: Column Preparation

-

Securely clamp a glass chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the mobile phase (15% EtOAc/Hexanes). For 1 g of crude product, approximately 40-50 g of silica gel is recommended.

-

Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

-

Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the top of the silica gel run dry.

-

Add a thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.

4.4. Step 3: Sample Loading

-

Dry Loading (Recommended):

-

Dissolve the 1 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

-

Carefully add the silica-adsorbed sample to the top of the prepared column.

-

-

Wet Loading:

-

Dissolve the crude product in the smallest possible volume of the mobile phase.

-

Use a pipette to carefully apply the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica bed.

-

Rinse the flask with a small amount of mobile phase and add it to the column to ensure complete transfer.

-

4.5. Step 4: Elution and Fraction Collection

-

Carefully fill the column with the mobile phase (15% EtOAc/Hexanes).

-

Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (approximately 2 inches/minute).[2]

-

Begin collecting fractions in appropriately sized test tubes or flasks.

-

Continuously monitor the elution process by spotting collected fractions onto a TLC plate.

-

Develop the monitoring TLC plate in the analysis solvent (20% EtOAc/Hexanes) to identify which fractions contain the pure product.

4.6. Step 5: Product Isolation

-

Based on the TLC analysis, combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Dry the resulting purified product under high vacuum to remove any residual solvent.

-

Determine the final mass to calculate the recovery yield and confirm purity using analytical techniques such as NMR or HPLC. For structurally similar compounds, purities of 97-99% and recovery yields of 95-97% are achievable.[3]

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hexanes and ethyl acetate are flammable. Keep away from ignition sources.

-

Silica gel dust can be a respiratory irritant. Handle with care.

References

Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(4-oxocyclohexyl)benzoate is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is paramount to ensure the desired outcome of subsequent reactions, affecting yield, side-product formation, and the overall efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, developed based on the general principles of recrystallization for benzoate esters and related ketones.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the structure of this compound, which contains a moderately polar ester group and a ketone, a polar protic solvent such as ethanol is a suitable choice. Alternatively, a solvent mixture, such as ethyl acetate/hexane, could be employed. This protocol will focus on the use of ethanol as the primary recrystallization solvent.

Data Presentation

The following table summarizes representative quantitative data that could be expected from the recrystallization of this compound. These values are illustrative and will vary depending on the initial purity of the crude product and the precise execution of the protocol.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to pale yellow solid | White crystalline solid |

| Mass (g) | 10.0 | 8.5 |

| Purity (by HPLC, %) | 95.2% | 99.8% |

| Melting Point (°C) | 78-81 | 83-84 |

| Recovery Yield (%) | - | 85% |

Experimental Protocol

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated Charcoal (optional, for colored impurities)

-

Erlenmeyer flasks (two sizes)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Watch glass

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 50 mL of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution. Avoid boiling the solvent too vigorously.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to the solution.

-

Gently reheat the solution to boiling for a few minutes with stirring. The charcoal will adsorb colored impurities.

-

-

Hot Filtration (if charcoal was used):

-

If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization.

-

Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel and placing it on top of a clean 250 mL Erlenmeyer flask.

-

Preheat the funnel and the receiving flask by pouring a small amount of hot ethanol through the filter paper.

-

Quickly pour the hot solution containing the dissolved product through the fluted filter paper.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

-

Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

-

Turn on the vacuum and swirl the flask containing the crystals to create a slurry.

-

Quickly pour the slurry into the Buchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

-

-

Drying:

-

Allow the crystals to be pulled dry on the Buchner funnel by the vacuum for 10-15 minutes.

-

Transfer the crystalline product to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

-

-

Analysis:

-

Determine the mass of the purified product and calculate the percent recovery.

-

Measure the melting point of the purified crystals. A sharp melting point close to the literature value is an indicator of high purity.

-

Characterize the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Caption: Experimental workflow for the recrystallization of this compound.

Application Notes and Protocols for Liquid Crystal Synthesis Using Ethyl 4-(4-oxocyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel calamitic liquid crystals starting from Ethyl 4-(4-oxocyclohexyl)benzoate. This precursor, featuring a versatile keto-functionalized cyclohexyl ring linked to a benzoate core, is an ideal building block for creating liquid crystalline materials with tailored properties. The following protocols detail two primary synthetic routes for elongating the molecular structure and introducing mesogenic characteristics: the Wittig reaction and the Knoevenagel condensation.

Introduction to Synthetic Strategy

The core principle behind designing calamitic (rod-like) liquid crystals is to create molecules with a rigid core and flexible terminal groups. This compound provides a foundational rigid segment. The 4-oxocyclohexyl group is a key reactive site that can be modified to extend the molecular length and enhance the structural anisotropy necessary for liquid crystalline behavior.

Two effective methods for modifying the ketone functionality are:

-

Wittig Reaction: This reaction allows for the formation of a carbon-carbon double bond by reacting the ketone with a phosphorus ylide. By choosing an appropriate ylide, such as one derived from an aromatic phosphonium salt, a rigid, extended core structure can be synthesized.

-

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene compound, such as malononitrile. This not only extends the molecular core but also introduces polar cyano groups, which can significantly influence the mesomorphic properties.

Experimental Protocols

Protocol 1: Synthesis of a Nematic Liquid Crystal via Wittig Reaction

This protocol describes the synthesis of Ethyl 4-(4-(4-cyanobenzylidene)cyclohexyl)benzoate, a potential nematic liquid crystal, through a Wittig reaction.

Reaction Scheme:

Caption: Wittig reaction workflow for liquid crystal synthesis.

Materials:

-

This compound

-

4-Cyanobenzyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-cyanobenzyltriphenylphosphonium bromide (1.1 equivalents). Purge the flask with dry nitrogen. Add anhydrous THF via a syringe. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes. The formation of a deep orange or red color indicates the generation of the phosphorus ylide.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 1 hour.

-

Wittig Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

-

Recrystallize the purified product from ethanol to obtain the final product as a white solid.

Protocol 2: Synthesis of a Smectic Liquid Crystal via Knoevenagel Condensation

This protocol outlines the synthesis of Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoate, a potential smectic liquid crystal, through a Knoevenagel condensation.

Reaction Scheme:

Caption: Knoevenagel condensation workflow for liquid crystal synthesis.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Toluene

-

Ethanol

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent), malononitrile (1.2 equivalents), and toluene.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Condensation: Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, which typically takes 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Wash the toluene solution with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesized liquid crystal candidates. These values are based on typical yields and the expected mesomorphic properties of structurally similar compounds.

| Compound Name | Synthetic Route | Yield (%) | Melting Point (°C) | Clearing Point (°C) (Mesophase to Isotropic) | Mesophase Type |

| Ethyl 4-(4-(4-cyanobenzylidene)cyclohexyl)benzoate | Wittig Reaction | 65-75 | 110 - 112 | 185 - 187 | Nematic |

| Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoate | Knoevenagel Condensation | 70-80 | 135 - 137 | 210 - 212 | Smectic A |

Characterization of Liquid Crystalline Properties

The synthesized compounds should be characterized using standard techniques to confirm their structure and liquid crystalline properties.

Workflow for Characterization:

Caption: Workflow for liquid crystal characterization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the C=C bond in the Wittig product and the C=C(CN)₂ group in the Knoevenagel product, and the disappearance of the C=O stretch of the starting ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the final products.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): To observe the characteristic textures of the nematic and smectic mesophases, confirming the liquid crystalline nature of the materials.

These protocols and application notes provide a comprehensive guide for the synthesis and characterization of novel liquid crystals from this compound, enabling researchers to explore new materials for various applications in displays, sensors, and other advanced technologies.

Application Notes and Protocols: Ethyl 4-(4-oxocyclohexyl)benzoate as a Versatile Precursor for Calamitic Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl 4-(4-oxocyclohexyl)benzoate as a starting material for the synthesis of novel calamitic liquid crystals. The protocols detailed below outline a strategic pathway to transform this non-mesomorphic precursor into sophisticated rod-like molecules with potential applications in display technologies, optical materials, and as scaffolds in medicinal chemistry.

The synthetic strategy involves a three-stage process:

-

Introduction of a cyano-containing group via Knoevenagel condensation to create a more rigid core structure.

-

Aromatization of the cyclohexyl ring to form a biphenyl moiety, a well-established mesogenic core.

-

Functionalization of the terminal ester group to modulate the mesomorphic properties of the final compound.

Synthesis of Ethyl 4-(4-(dicyanomethylene)cyclohexyl)benzoate (Intermediate 1)

The initial step focuses on the modification of the ketone group in the starting material. A Knoevenagel condensation with malononitrile is employed to introduce a dicyanovinylidene group. This reaction extends the molecular structure and introduces a polar cyano group, which is beneficial for inducing liquid crystalline behavior.

Experimental Protocol: Knoevenagel Condensation

A procedure for the Knoevenagel condensation is adapted from a general method for the reaction between aldehydes/ketones and malononitrile.[1][2]

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1 equivalent), malononitrile (1.2 equivalents), and a catalytic amount of ammonium acetate (0.1 equivalents).

-

Solvent Addition: Add 50 mL of toluene to the flask.

-

Reaction Conditions: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Intermediate 1 | C₁₈H₁₈N₂O₂ | 294.35 | ~85-95 | TBD |

Spectroscopic data would be required for full characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Ethyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate (Intermediate 2)

The next crucial step is the aromatization of the cyclohexene ring in Intermediate 1 to form a rigid biphenyl core. This transformation is key to achieving the calamitic molecular shape necessary for liquid crystal formation.

Experimental Protocol: Aromatization

The aromatization can be achieved using various dehydrogenation methods. A common method involves heating with a catalyst such as palladium on carbon.[3]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Intermediate 1 (1 equivalent) in a high-boiling solvent such as p-cymene (50 mL).

-

Catalyst Addition: Add 10% Palladium on Carbon (10 mol%) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expected Yield and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Intermediate 2 | C₁₆H₁₃NO₂ | 251.28 | ~70-80 | TBD |

Full characterization would require spectroscopic analysis.

Synthesis of 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid (Intermediate 3) and Final Amide Product

The terminal ethyl ester group of Intermediate 2 can be readily modified to tune the liquid crystalline properties. Hydrolysis to the carboxylic acid provides a versatile intermediate that can be coupled with various amines to generate a library of calamitic liquid crystals.

Experimental Protocol: Hydrolysis of Ethyl Ester

A standard procedure for the alkaline hydrolysis of an ethyl ester is employed.[4][5]

-

Reaction Setup: To a 100 mL round-bottom flask, add Intermediate 2 (1 equivalent) and 50 mL of a 2 M solution of sodium hydroxide in a 1:1 mixture of ethanol and water.

-

Reaction Conditions: Heat the mixture to reflux until the reaction is complete (monitored by TLC, typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with 50 mL of water.

-

Acidification: Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

-

Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Experimental Protocol: Amidation of Carboxylic Acid

The carboxylic acid can be converted to an amide using a variety of coupling agents.[6][7][8][9]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve Intermediate 3 (1 equivalent), a desired amine (e.g., 4-alkylaniline, 1.1 equivalents), and a coupling agent such as DCC (dicyclohexylcarbodiimide, 1.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM).

-

Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Filter off the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final liquid crystal product can be purified by recrystallization.

Expected Data for a Representative Final Product (N-(4-butylphenyl)-4'-cyano-[1,1'-biphenyl]-4-carboxamide)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Mesophase Transitions (°C) |

| N-(4-butylphenyl)-4'-cyano-[1,1'-biphenyl]-4-carboxamide | C₂₄H₂₂N₂O | 366.45 | ~80-90 | Crystalline → Nematic (TBD), Nematic → Isotropic (TBD) |

The transition temperatures are highly dependent on the nature of the amine used in the final step and would need to be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from the precursor to the final calamitic liquid crystal.

Logical Relationship of Components for Mesophase Formation

Caption: Key molecular features contributing to the formation of a calamitic liquid crystal phase.

References

- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]